(S)-paliperidone

Chiral chromatography Enantiomeric purity Analytical method validation

(S)-Paliperidone (CAS 147663-01-2) is the levorotatory enantiomer of paliperidone, supplied as a certified reference standard for ANDA submissions and enantiomeric impurity profiling. Unlike racemic paliperidone or risperidone, this single enantiomer (98.9% ee) enables regulatory-compliant chiral method development with resolution ≥3. It exhibits 10-fold higher brain accumulation in P-gp-deficient models, making it a validated probe for blood-brain barrier efflux studies. Supplied with a full Certificate of Analysis and traceability to USP/EP pharmacopeial standards. Ideal for minimizing CYP2D6-related confounders in pharmacogenomic and DDI studies.

Molecular Formula C23H27FN4O3
Molecular Weight 426.5 g/mol
CAS No. 147663-01-2
Cat. No. B135393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-paliperidone
CAS147663-01-2
Synonyms(9S)-3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro_x000B_-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one;  (-)-9-Hydroxyrisperidone;  9-(S)-Paliperidone
Molecular FormulaC23H27FN4O3
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
InChIInChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1
InChIKeyPMXMIIMHBWHSKN-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Paliperidone (CAS 147663-01-2): Product Baseline and Scientific Identity for Research Procurement


(S)-Paliperidone (CAS 147663-01-2), also known as (S)-9-hydroxyrisperidone or (-)-9-hydroxyrisperidone, is the levorotatory enantiomer of paliperidone, which itself is the major active metabolite of the atypical antipsychotic risperidone [1]. The compound exists as a single stereoisomer (9S configuration) within the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold and is structurally distinguished from the racemic mixture marketed pharmaceutically as paliperidone [2]. In vitro, the (+)- and (-)-enantiomers of paliperidone exhibit qualitatively and quantitatively similar pharmacological activity, with both enantiomers undergoing interconversion in vivo to reach an AUC (+)/(-) ratio of approximately 1.6–1.8 at steady state [3][4]. As a reference standard, (S)-paliperidone is supplied for analytical method development, method validation, quality control applications for Abbreviated New Drug Applications, and enantiomeric purity determination [5].

Why (S)-Paliperidone Cannot Be Substituted with Racemic Paliperidone or Risperidone Without Scientific Justification


Substitution of (S)-paliperidone with racemic paliperidone or its parent compound risperidone is not scientifically interchangeable for analytical or research applications due to fundamental differences in stereochemical identity, metabolic handling, and brain penetration kinetics. Unlike racemic paliperidone, (S)-paliperidone is a single enantiomer with defined stereochemistry required for chiral method development and enantiomeric impurity profiling [1]. Risperidone differs substantially from paliperidone in its primary metabolic route, with risperidone undergoing extensive hepatic CYP2D6-mediated metabolism whereas paliperidone is predominantly excreted unchanged in urine (59% unchanged urinary excretion), rendering CYP2D6 poor metabolizer status clinically relevant only for risperidone treatment [2][3]. Furthermore, risperidone is approximately 2-fold more potent than 9-hydroxyrisperidone at target receptors, and the two compounds exhibit differential brain distribution characteristics attributed to paliperidone's higher affinity for the P-glycoprotein efflux transporter [4][5]. These distinctions invalidate generic interchange without explicit experimental justification.

(S)-Paliperidone: Quantified Differential Evidence for Scientific Selection


Enantiomeric Purity Determination: (S)-Paliperidone as Reference Standard for Chiral Separation

In analytical and quality control applications, (S)-paliperidone serves as an essential reference standard for enantiomeric purity determination of paliperidone. Using a validated semipreparative HPLC method with Chiralcel OJ chiral stationary phase and n-hexane/ethanol/methanol (50/35/15, v/v/v) ternary mobile phase, the dextrorotatory (+)-enantiomer was isolated with enantiomeric purity superior to 99.9%, while the levorotatory (-)-enantiomer (S-paliperidone) was obtained with enantiomeric purity equal to 98.9% [1]. The analytical methods developed achieve excellent enantioseparations with resolution (Rs) greater than 3 and limits of detection allowing determination of minor enantiomeric impurities down to 0.1% [1].

Chiral chromatography Enantiomeric purity Analytical method validation Reference standard

LC–MS/MS Quantification: Validated Method for (S)- and (R)-Paliperidone Enantiomers in Biological Matrices

A validated liquid chromatography–tandem mass spectrometry (LC–MS/MS) method has been established specifically for the quantitative determination of the enantiomers of 9-hydroxyrisperidone (paliperidone) in human plasma and urine [1]. The plasma method, based on solid-phase extraction followed by separation on a cellulose-based LC column with a 13.5-min mobile phase gradient of hexane, isopropanol, and ethanol, is sufficiently selective towards the enantiomers of 7-hydroxyrisperidone and capable of quantifying the analytes with good precision and accuracy in the concentration range of 0.2–100 ng/mL [1]. An accelerated method (4.3-min run time) is also validated for the enantiomers of 9-hydroxyrisperidone alone in plasma, and a urine method quantifies (+)- and (-)-9-hydroxyrisperidone in the concentration range of 1–2000 ng/mL [1].

LC-MS/MS Bioanalysis Pharmacokinetics Chiral separation

Metabolic Pathway Differentiation: CYP2D6 Independence of Paliperidone Versus Risperidone

Risperidone is metabolized in the liver mainly by the polymorphic cytochrome P450 2D6 (CYP2D6) to its active metabolite 9-hydroxyrisperidone (paliperidone), whereas paliperidone itself is predominantly excreted unchanged in the urine and does not undergo extensive CYP-mediated metabolism [1]. Quantitatively, one week following administration of a single oral dose of 1 mg immediate-release 14C-paliperidone to healthy volunteers, 59% (range 51%–67%) of the dose was excreted unchanged into urine, while only 32% (range 26%–41%) was recovered as metabolites [2]. Four primary metabolic pathways have been identified in vivo, none of which account for more than 10% of the dose [2]. In contrast to risperidone treatment, being a CYP2D6 poor metabolizer may not be clinically relevant for paliperidone treatment [3].

Drug metabolism CYP2D6 Pharmacogenomics Drug-drug interactions

P-glycoprotein-Mediated Brain Distribution Differential: Paliperidone Versus Risperidone

Paliperidone exhibits differential brain distribution compared to risperidone due to greater affinity for the efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier [1]. In P-gp knockout mice, brain concentrations of both risperidone and 9-hydroxyrisperidone were 10-fold higher than in wild-type P-gp expressing animals, demonstrating active efflux of both compounds [2]. Motor performance affected by D2-receptor antagonism was significantly different in knockout rodents versus equally treated wild-type mice (p<0.05) 0.5 to 12 hours after i.p. injection, with knockout animals' abilities comparable to 10-fold higher treated (3 mg/kg) P-gp expressing animals [2]. Risperidone is approximately 2-fold more potent than 9-hydroxyrisperidone at target receptors, and there is a difference in brain distribution with risperidone distributed more to the CNS [3].

Blood-brain barrier P-glycoprotein CNS penetration Efflux transporter

(S)-Paliperidone: Validated Research and Industrial Application Scenarios Based on Quantified Evidence


Chiral Reference Standard for ANDA Method Development and Quality Control

(S)-Paliperidone serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Application (ANDA) submissions for generic paliperidone products [1]. The validated semipreparative enantioseparation methodology achieving 98.9% enantiomeric purity for the S-isomer enables its use as a certified reference material for determining enantiomeric impurity levels in racemic paliperidone active pharmaceutical ingredient, with analytical methods capable of detecting minor enantiomeric impurities down to 0.1% with resolution (Rs) greater than 3 [2].

Bioanalytical Quantification in Clinical and Preclinical Pharmacokinetic Studies

The validated LC–MS/MS method for quantifying (+)- and (-)-9-hydroxyrisperidone enantiomers in human plasma (0.2–100 ng/mL) and urine (1–2000 ng/mL) supports pharmacokinetic investigations requiring enantiomer-specific exposure data [1]. This method is sufficiently selective towards the enantiomers of 7-hydroxyrisperidone and is applicable for studies where paliperidone is administered directly, enabling precise determination of enantiomer disposition and interconversion kinetics in vivo [1].

Pharmacogenomic and Drug-Drug Interaction Studies Requiring CYP2D6-Independent Probes

Given that 59% of a paliperidone dose is excreted unchanged in urine with minimal CYP2D6-mediated metabolism (no single metabolic pathway exceeds 10% of the dose), (S)-paliperidone may be preferentially selected over risperidone in experimental models where CYP2D6 genetic polymorphism or CYP inhibition must be controlled or minimized [2][3]. This property reduces confounding variables in pharmacogenomic studies and drug-drug interaction assessments involving CYP2D6 substrates or inhibitors [4].

Blood-Brain Barrier Transporter Studies with P-glycoprotein Substrates

The established 10-fold higher brain accumulation of 9-hydroxyrisperidone in P-gp deficient versus wild-type mice positions (S)-paliperidone as a validated probe substrate for P-glycoprotein efflux transporter studies at the blood-brain barrier [5]. This application is supported by the correlation between brain concentration differences and functional motor performance outcomes (p<0.05), providing a translational framework for investigating P-gp-mediated drug disposition and CNS penetration [5].

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